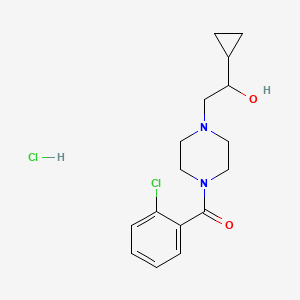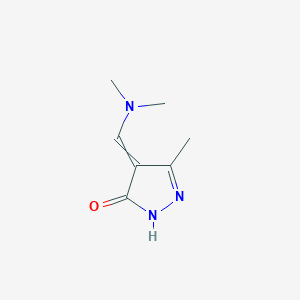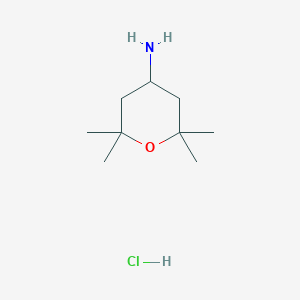
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-2-phenylacetamide is a chemical compound that has been studied for its potential use as a pharmaceutical drug. This compound is also known by the chemical name, FPPP, and has been the focus of numerous scientific studies to determine its potential applications.
Applications De Recherche Scientifique
Toxicity of Organic Fluorophores in Molecular Imaging
Organic fluorophores, including compounds with fluorophenyl groups, are pivotal in in vivo cancer diagnosis through optical imaging. This technology allows for real-time detection of cancer using relatively inexpensive and portable equipment. A literature review on the toxicity of widely used fluorophores shows varying degrees of cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity. Notably, FDA-approved compounds like indocyanine green and fluorescein have extensive toxicity-related data. The study suggests that the amounts used in molecular imaging are typically much lower than toxic doses, pointing toward a balance between efficacy and safety in patient use (Alford et al., 2009).
Hepatotoxicity and Nephrotoxicity of Common Pharmaceuticals
The literature shows concern over the hepatotoxicity and nephrotoxicity of common pharmaceuticals, such as paracetamol. Studies have extensively reviewed the mechanisms leading to liver and kidney damage upon overdose or chronic use of such drugs. Research underscores the importance of understanding these adverse effects to prevent them effectively and highlights the need for ongoing education and research to mitigate risks associated with pharmaceuticals (Tittarelli et al., 2017).
Neuroprotective Potential of 3-N-Butylphthalide Derivatives
3-N-Butylphthalide (NBP) and its derivatives, originating from Apium graveolens Linn., have shown significant neuroprotective effects, particularly in the context of ischemic stroke and degenerative diseases. The neuroprotective mechanisms of NBP-derived compounds include actions against oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. The review indicates that these compounds offer a promising avenue for therapeutic development against a range of neurological conditions, underscoring the role of chemical compounds in advancing medical treatments (Abdoulaye & Guo, 2016).
Propriétés
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c22-18-9-4-8-17(12-18)13-19(24-11-5-10-21(24)26)15-23-20(25)14-16-6-2-1-3-7-16/h1-4,6-9,12,19H,5,10-11,13-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCXXUOJDBOWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2699090.png)
![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B2699092.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2699094.png)
![1-Cyclopentyl-3-(5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2699095.png)


![2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2699099.png)




